molecular formula C19H19N5O4 B2805616 N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1001943-49-2

N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No. B2805616
CAS RN: 1001943-49-2
M. Wt: 381.392
InChI Key: KFIWISKEWITUIT-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups, including a pyrimidine ring, a pyrazole ring, and a dioxole ring. These types of compounds are often found in pharmaceuticals and could have various biological activities .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as NMR spectroscopy and X-ray crystallography . These techniques can provide detailed information about the arrangement of atoms in the molecule and the types of bonds present.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Similar compounds have been involved in reactions with various nucleophiles and electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and reactivity, would be determined by its molecular structure. NMR and IR spectroscopy can provide information about the compound’s chemical properties .

Scientific Research Applications

Anticancer and Anti-inflammatory Agents

A novel series of derivatives have been synthesized and evaluated for their potential as anticancer and anti-inflammatory agents. The research focused on the synthesis and biological evaluation of pyrazolopyrimidines derivatives, highlighting their cytotoxicity against cancer cell lines and inhibition of 5-lipoxygenase, an enzyme associated with inflammation and cancer. The structure-activity relationship (SAR) of these compounds was discussed to identify the chemical modifications that enhance their biological activities (Rahmouni et al., 2016).

Imaging Agents for Neuroinflammation

Derivatives of the compound have also been developed as potential positron emission tomography (PET) imaging agents for the visualization of IRAK4 enzyme activity in neuroinflammation. This application underscores the importance of these compounds in diagnosing and studying neuroinflammatory diseases, offering insights into the development of novel imaging agents that could contribute to the understanding and treatment of such conditions (Wang et al., 2018).

Antibacterial Agents

Another study focused on the design, synthesis, and QSAR studies of derivatives incorporating the benzothiazolyl nucleus, revealing a novel class of promising antibacterial agents. These compounds displayed significant antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis, indicating their potential in addressing antibiotic resistance and developing new antibacterial therapies (Palkar et al., 2017).

Cathepsin Inhibitors

The synthesis of novel carboxamides and their evaluation as inhibitors of cathepsins B and K were also reported. Cathepsins are lysosomal proteases involved in various diseases, including cancer and inflammatory disorders. The research identified compounds with appreciable inhibition activities against these enzymes, suggesting a potential therapeutic application in diseases where cathepsins play a critical role (Lukić et al., 2017).

Crystal Structure and Hirshfeld Surface Analysis

Research on the crystal structure and Hirshfeld surface analysis of novel pyrazole derivatives, including compounds with the benzo[d][1,3]dioxole moiety, provides insight into the molecular interactions and stability of these compounds. Such studies are crucial for understanding the compound's physical properties and potential pharmaceutical applications (Kumara et al., 2017).

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its exact structure and the target molecules in the body. Some similar compounds have been found to inhibit certain enzymes, such as PARP1 .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and how it is used. Some similar compounds have been found to have hematological toxicities .

Future Directions

Future research on this compound could involve further exploration of its potential biological activities, optimization of its synthesis process, and investigation of its safety profile .

properties

IUPAC Name

N-[2-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O4/c1-4-13-11(3)20-19(22-18(13)26)24-16(7-10(2)23-24)21-17(25)12-5-6-14-15(8-12)28-9-27-14/h5-8H,4,9H2,1-3H3,(H,21,25)(H,20,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFIWISKEWITUIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(NC1=O)N2C(=CC(=N2)C)NC(=O)C3=CC4=C(C=C3)OCO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide

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